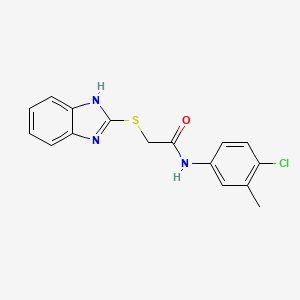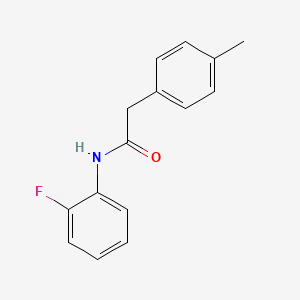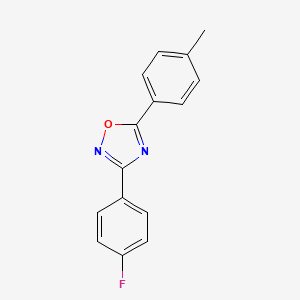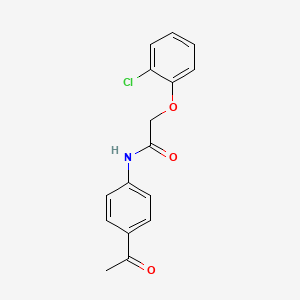
1-(2,3-difluorobenzoyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(2,3-difluorobenzoyl)-4-methylpiperazine involves multi-step chemical processes, including the functionalization of benzoyl and piperazine units. Electrochemical fluorination has been studied for derivatives of piperazine, where fluorination techniques yield various fluorinated piperazine compounds, including those with methyl substitutions on the piperazine ring. This method indicates the potential approach for synthesizing difluorobenzoyl-substituted piperazines through direct or indirect fluorination strategies (Abe, Baba, & Soloshonok, 2001).
Molecular Structure Analysis
The molecular structure and vibrational spectra of similar compounds, such as those with fluorobenzoyl and piperazine units, have been analyzed using DFT and HF methods. These studies provide insights into the conformational stability, vibrational frequencies, and molecular conformations, suggesting similar methodologies could be applied to analyze the molecular structure of this compound (Taşal & Kumalar, 2012).
Chemical Reactions and Properties
For compounds like this compound, the chemical reactions primarily involve nucleophilic substitutions and amide bond formations, which are typical for benzoyl-piperazine synthesis. The presence of the difluorobenzoyl group may influence the reactivity, making it susceptible to nucleophilic attack due to the electron-withdrawing nature of the fluorine atoms. Studies on similar molecules highlight the interactions between piperazine derivatives and carboxylic acids, revealing hydrogen bonding and other non-covalent interactions that stabilize the molecular structure (Yu et al., 2015).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, can be inferred from related compounds. For instance, the crystallization behavior and hydrogen bonding potential of piperazine derivatives with carboxylic acids suggest that this compound might exhibit specific solubility characteristics and crystalline forms, influenced by its molecular interactions and functional groups (Yang Yu et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound are characterized by its reactivity towards nucleophiles, potential for forming salts and derivatives through reactions with acids and bases, and its behavior in organic synthesis reactions. Studies on related molecules, such as those involving fluorinated piperazine derivatives, provide insights into the reactivity patterns, including electrophilic and nucleophilic sites, which are crucial for further functionalization or application in synthesis (Abe, Baba, & Soloshonok, 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The study of piperazine derivatives is a active area of research, and new compounds are continually being synthesized and evaluated for various biological activities . The compound “1-(2,3-difluorobenzoyl)-4-methylpiperazine” could potentially be studied for similar activities, depending on its specific properties.
Propriétés
IUPAC Name |
(2,3-difluorophenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c1-15-5-7-16(8-6-15)12(17)9-3-2-4-10(13)11(9)14/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGTZFZYLIFFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5709852.png)



![4-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5709873.png)








![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)